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Abstract

This technical guide provides a comprehensive overview of the predicted spectral data for 2-
Morpholineacetic acid, a heterocyclic compound of interest in pharmaceutical research and
organic synthesis. Due to the limited availability of published experimental spectra, this
document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data. The predictions are based on established spectroscopic principles
and data from analogous chemical structures. Detailed experimental protocols for acquiring
such data are also provided to guide researchers in the empirical analysis of this and similar
compounds. This guide is intended to serve as a valuable resource for the identification,
characterization, and quality control of 2-Morpholineacetic acid in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectral data for 2-Morpholineacetic acid. It is
crucial to note that these are computationally derived predictions and should be confirmed by
experimental analysis.

Predicted *H NMR Spectral Data

The proton NMR spectrum is predicted to show distinct signals for the protons of the
morpholine ring and the acetic acid moiety. The chemical shifts are influenced by the
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electronegative oxygen and nitrogen atoms in the morpholine ring and the carboxylic acid
group.

Table 1: Predicted *H NMR Spectral Data for 2-Morpholineacetic acid (in CDCIs)

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)

Carboxylic acid proton

~10-12 Singlet (broad) 1H
(-COOH)

Methylene protons
) adjacent to oxygen in
~3.75 Triplet 4H o
morpholine ring (-O-

CHz-)

Methylene protons of
~3.20 Singlet 2H the acetic acid moiety
(-N-CH2-COOH)

Methylene protons
] adjacent to nitrogen in
~2.70 Triplet 4H .
morpholine ring (-N-

CHz-)

Predicted **C NMR Spectral Data

The carbon NMR spectrum will provide information on the different carbon environments within
the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield
signal.

Table 2: Predicted 13C NMR Spectral Data for 2-Morpholineacetic acid (in CDCls)
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Chemical Shift (6, ppm) Assighment
~172 Carboxylic acid carbonyl carbon (-COOH)
o7 Methylene carbons adjacent to oxygen in
morpholine ring (-O-CH2-)
- Methylene carbon of the acetic acid moiety (-N-
CH2-COOH)
54 Methylene carbons adjacent to nitrogen in

morpholine ring (-N-CHz-)

Predicted IR Spectral Data

The infrared spectrum is characterized by the vibrational frequencies of the functional groups
present in 2-Morpholineacetic acid.

Table 3: Predicted Characteristic IR Absorption Bands for 2-Morpholineacetic acid

Wavenumber (cm—?) Intensity Assignment

O-H stretch of the carboxylic

3300-2500 Broad, Strong )
acid[1][2]
) C-H stretch of the methylene
2980-2850 Medium to Strong
groups[3]
C=0 stretch of the carboxylic
~1710 Strong )
acid[2][4]
) C-O stretch of the carboxylic
1320-1210 Medium _
acid and the ether[2][5][6][7][8]
) C-N stretch of the tertiary
1250-1020 Medium

amine[9]

Predicted Mass Spectrometry Data
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The mass spectrum is expected to show the molecular ion peak and several characteristic
fragment ions resulting from the cleavage of the molecule.

Table 4: Predicted Major m/z Peaks for 2-Morpholineacetic acid

m/z Proposed Fragment

145 [M]*, Molecular ion

100 [M - COOH]J™, Loss of the carboxyl group

86 [M - CH2COOH]*, Loss of the acetic acid side
chain

- [CsHs0]* or [C3H7N]*, Fragments from the
morpholine ring

45 [COOH]*, Carboxyl fragment

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 2-Morpholineacetic
acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Morpholineacetic acid in 0.6-0.7
mL of a suitable deuterated solvent (e.g., CDClz, DMSO-ds, or D20). The solution should be
free of any particulate matter. Transfer the solution to a 5 mm NMR tube.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 'H NMR Acquisition:

o Acquire a one-dimensional *H NMR spectrum.
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o Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a
sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

o The spectral width should be set to cover the expected range of proton chemical shifts
(typically 0-12 ppm).

e 13C NMR Acquisition:
o Acquire a one-dimensional 33C NMR spectrum with proton decoupling.

o Alonger acquisition time and a significantly larger number of scans will be necessary due
to the lower natural abundance and smaller gyromagnetic ratio of the 13C nucleus.

o The spectral width should encompass the expected range for carbon chemical shifts
(typically 0-200 ppm).

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or
an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:
e Sample Preparation:

o KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately
100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder
and press it into a thin, transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:
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o Record a background spectrum of the empty sample holder (for KBr pellet) or the clean
ATR crystal.

o Place the sample in the spectrometer and record the sample spectrum, typically in the
range of 4000-400 cm™1,

o The final spectrum is obtained by ratioing the sample spectrum against the background
spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For a volatile and thermally stable compound like 2-Morpholineacetic acid, direct insertion
probe or gas chromatography (GC) can be used.

¢ lonization:

o Electron lonization (El): Bombard the sample with a beam of high-energy electrons
(typically 70 eV). This is a "hard" ionization technique that causes extensive fragmentation.
[10]

o Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio
by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-Morpholineacetic acid.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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